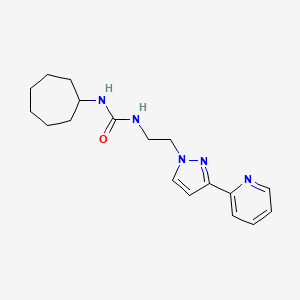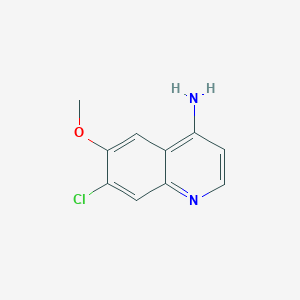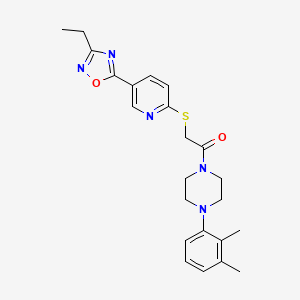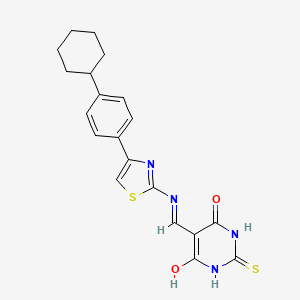
5-(((4-(4-cyclohexylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, due to its structural complexity involving thiazole, cyclohexylphenyl, and dihydropyrimidine moieties, likely exhibits significant biological or chemical activity. Compounds with similar structures have been synthesized and analyzed for various properties and potential applications, particularly in medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions, utilizing starting materials like thiobarbituric acids and carbaldehydes in the presence of catalysts such as pyridine. For instance, the synthesis of related thiazole and pyrimidine derivatives has been demonstrated through condensation reactions under controlled conditions, highlighting the importance of precise reactant ratios and catalysts in obtaining the desired products (Asiri & Khan, 2010).
Molecular Structure Analysis
Molecular structure analysis of such compounds is typically carried out using techniques like IR, NMR, and X-ray crystallography. These techniques provide detailed information about the molecular geometry, bonding patterns, and electronic structure, which are critical for understanding the compound's reactivity and properties. For example, studies have utilized X-ray diffraction to confirm the structure of newly synthesized thiazole derivatives, offering insights into their molecular conformations and potential interaction sites (Paepke et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with nucleophiles or electrophiles, leading to various chemical transformations. These reactions can include cyclization, substitution, and addition reactions, which are fundamental for creating pharmacologically active molecules. For instance, the transformation of thiazole derivatives through reactions with amines or aldehydes can lead to compounds with enhanced biological activities (Revankar et al., 1998).
Applications De Recherche Scientifique
Thiazole and Thiazolidinedione Derivatives Synthesis
Research on thiazole and thiazolidinedione derivatives, which are structurally related to the specified compound, focuses on the synthesis of these molecules due to their potential biological activities. For instance, the study by Paepke et al. (2009) revisited the synthesis of thiazoles using 1,3,4-oxadiazoles and explored their application in sugar chemistry to produce derivatives with potentially better stabilized push-pull systems (Paepke et al., 2009).
Biological Activity of Thiazolidinedione Derivatives
Mohanty et al. (2015) synthesized a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones with various biological activities. The compounds exhibited antibacterial and antifungal activities, demonstrating the potential medicinal applications of such derivatives (Mohanty et al., 2015).
Synthesis and Application of Pyrimidine Derivatives
El-Gazzar et al. (2006) focused on synthesizing polynuclear heterocycles, including thienopyrimidine derivatives, due to their high biological activities, such as acting as inhibitors of adenosine kinase and showing anticancer activities. This indicates the potential of pyrimidine derivatives in pharmaceutical research (El-Gazzar et al., 2006).
Propriétés
IUPAC Name |
5-[(E)-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c25-17-15(18(26)24-19(27)23-17)10-21-20-22-16(11-28-20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2,(H3,23,24,25,26,27)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJXYZBRXCZLQB-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)N=CC4=C(NC(=S)NC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)/N=C/C4=C(NC(=S)NC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((4-(4-cyclohexylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

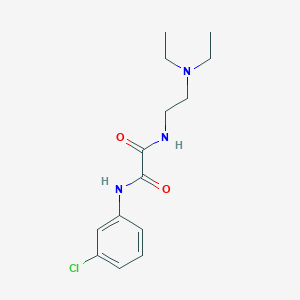

![2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2496395.png)
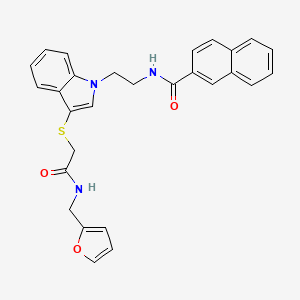
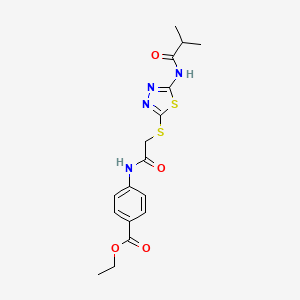
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496399.png)
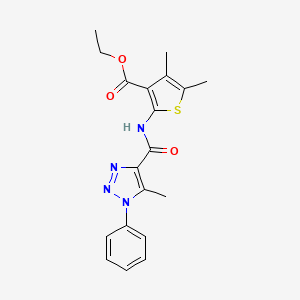
![Methyl 2-[2-(2-bromobenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2496403.png)

